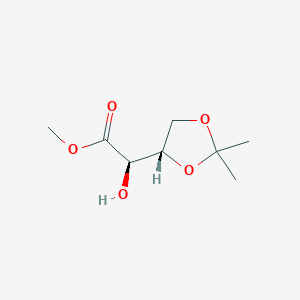
Methyl 3,4-O-isopropylidene-L-threonate
Descripción general
Descripción
Methyl 3,4-O-isopropylidene-L-threonate is a compound with the empirical formula C8H14O5 . It is also known as (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, and 3,4-O-Isopropylidene-L-threonic acid methyl ester . This compound is extensively used in the biomedical sector, playing a crucial role in the research and development of pharmaceutical drugs designed to target specific pathological states or dysfunctions .
Synthesis Analysis
Methyl 3,4-O-isopropylidene-L-threonate has been used to prepare a dihydrofuran substrate in the total synthesis of (-)-echinosporin .Molecular Structure Analysis
The molecular weight of Methyl 3,4-O-isopropylidene-L-threonate is 190.19 . The SMILES string representation of the molecule is COC(=O)C@H[C@@H]1COC©©O1 .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 3,4-O-isopropylidene-L-threonate are not detailed in the search results, it is known that this compound is used in the synthesis of other compounds .Physical And Chemical Properties Analysis
Methyl 3,4-O-isopropylidene-L-threonate is a liquid at room temperature . It has a density of 1.175 g/mL at 25 °C . The compound’s optical activity is [α]20/D +18.5°, c = 2 in acetone . Its refractive index is n20/D 1.446 (lit.) , and it has a boiling point of 125 °C/12 mmHg (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions : Methyl 3,4-O-isopropylidene-L-threonate has been used in the synthesis of various chemical compounds. For instance, the treatment of O-protected 3,4-O-isopropylidene-β-D-galactopyranosides has been shown to produce 4-deoxy-α-L-threo-hex-4-enopyranosides in good yields, a process relevant for the production of specific sugar derivatives (Barili et al., 1989).
Structural and Stereochemical Studies : The compound has also been used in studies exploring the stereochemistry of carbohydrates. For example, the synthesis of certain sugar derivatives involves the use of Methyl 3,4-O-isopropylidene-L-threonate as a key intermediate. These studies contribute significantly to our understanding of the structural aspects of sugars and their derivatives (Haines, 1965).
Applications in Glycomimetics : The compound has been utilized in the field of glycomimetics, which involves the synthesis of glycopeptides and glycoproteins mimics. This application is crucial for the development of biomolecular mimics that can have potential therapeutic applications (Cipolla et al., 1996).
Solid-State Structure Analysis : Research has been conducted on the solid-state structure of derivatives of Methyl 3,4-O-isopropylidene-L-threonate, such as N-diphenylmethylene-l-threonine methyl ester. These studies provide insights into the molecular conformation and structural properties of these compounds (Wijayaratne et al., 1993).
Mass Spectrometry Analysis : The compound has been subjected to mass spectrometry analysis to study its fragmentation modes and characterize its stereoisomers. This kind of study is vital for understanding the detailed molecular structure of the compound and its derivatives (Buchs et al., 1974).
Safety And Hazards
Propiedades
IUPAC Name |
methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFASCPVVJBLRD-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H](C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438875 | |
| Record name | Methyl 3,4-O-isopropylidene-L-threonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-O-isopropylidene-L-threonate | |
CAS RN |
92973-40-5 | |
| Record name | Methyl 3,4-O-isopropylidene-L-threonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



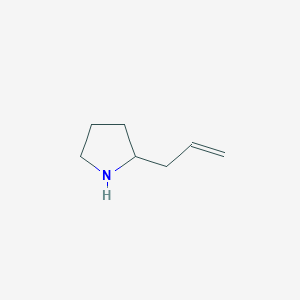
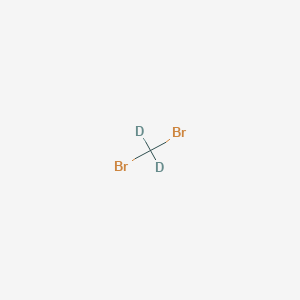
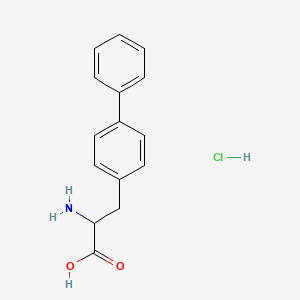
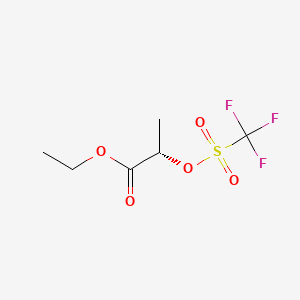
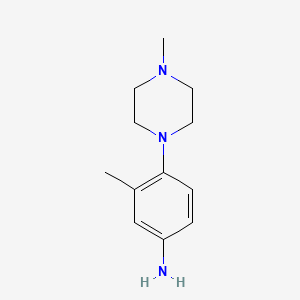
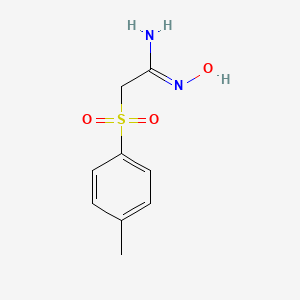
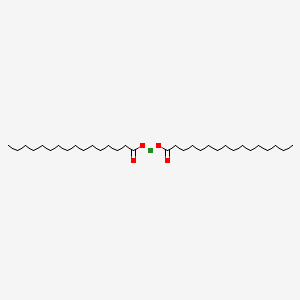
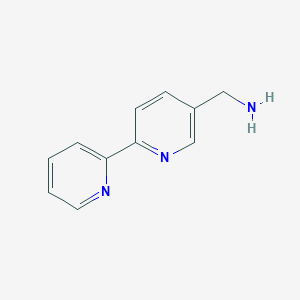
![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)
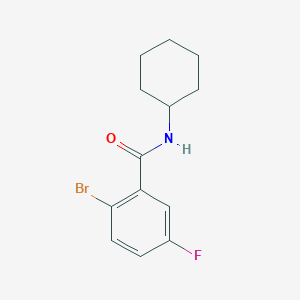
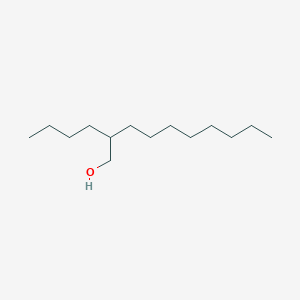
![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)
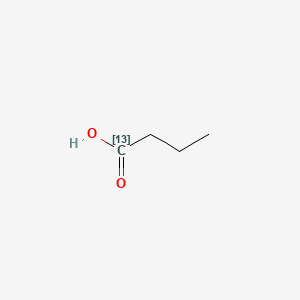
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)